L-CYSTEINE METHYL ESTER HYDROCHLORIDE
Overview
Description
L-Cysteine methyl ester hydrochloride is a derivative of the amino acid L-cysteine. It is commonly used in biochemical research and industrial applications due to its unique properties. The compound is characterized by the presence of a methyl ester group and a hydrochloride salt, which enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteine methyl ester hydrochloride can be synthesized through the esterification of L-cysteine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Dissolution: L-Cysteine is dissolved in methanol.
Acid Addition: Hydrochloric acid is added to the solution to catalyze the esterification reaction.
Heating: The mixture is heated under reflux conditions to facilitate the reaction.
Purification: The product is purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield L-cysteine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: L-Cysteine.
Substitution: Various substituted esters and amides.
Scientific Research Applications
L-Cysteine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of peptides and other organic compounds.
Biology: Employed in the stabilization of proteins and enzymes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of gold nanoparticles and other nanomaterials.
Mechanism of Action
The mechanism of action of L-cysteine methyl ester hydrochloride involves its ability to interact with various molecular targets:
Reducing Agent: The thiol group can donate electrons, reducing other molecules.
Stabilizing Agent: The ester group can stabilize proteins and enzymes by forming hydrogen bonds and other interactions.
Binding: The compound can bind to metal ions, facilitating the formation of metal complexes.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine ethyl ester hydrochloride: Similar structure but with an ethyl ester group.
N-Acetyl-L-cysteine methyl ester: Contains an acetyl group in addition to the methyl ester.
L-Cystine dimethyl ester: Dimeric form with two cysteine units linked by a disulfide bond.
Uniqueness
L-Cysteine methyl ester hydrochloride is unique due to its specific combination of a methyl ester group and a hydrochloride salt, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and reactivity .
Properties
CAS No. |
871018-11-0 |
---|---|
Molecular Formula |
C4H10ClNO2S |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
hydron;methyl (2R)-2-amino-3-sulfanylpropanoate;chloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m0./s1 |
InChI Key |
WHOHXJZQBJXAKL-DFWYDOINSA-N |
Isomeric SMILES |
[H+].COC(=O)[C@H](CS)N.[Cl-] |
SMILES |
COC(=O)C(CS)N.Cl |
Canonical SMILES |
[H+].COC(=O)C(CS)N.[Cl-] |
18598-63-5 | |
physical_description |
White powder; Sulfur-like odour |
Pictograms |
Irritant |
sequence |
C |
solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) Soluble Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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